molecular formula C16H15NO4 B3003504 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid CAS No. 28172-53-4

2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid

Cat. No.: B3003504
CAS No.: 28172-53-4
M. Wt: 285.299
InChI Key: MBNRIDZSQPHJRF-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid is a substituted phenylacetic acid derivative featuring a formamido group attached to the 4-methoxyphenyl moiety and a phenylacetic acid backbone. This compound is synthesized via palladium-catalyzed α-arylation reactions or condensation protocols, as evidenced by its structural analogs. For instance, 2-(4-methoxyphenyl)-2-phenylacetic acid (3ab) is prepared using KN(SiMe₃)₂ as a base and purified via silica gel chromatography, yielding a colorless oil . The compound’s structural confirmation relies on NMR, IR, and HRMS analyses, consistent with standard characterization methods for phenylacetic acid derivatives .

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-13-9-7-12(8-10-13)15(18)17-14(16(19)20)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNRIDZSQPHJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid typically involves the reaction of 4-methoxyaniline with phenylacetic acid under specific conditions. The process may include steps such as acylation, amidation, and esterification. Common reagents used in these reactions include acetic anhydride, hydrochloric acid, and sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Phenylacetic Acid Derivatives

Compound Name Substituent(s) Molecular Weight Key Properties/Bioactivity Reference
2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid 4-Methoxyphenyl formamido 299.30* Synthesized via Pd-catalyzed arylation; limited bioactivity data
2-[4-(Dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl-2-phenylacetic acid Dimethylamino, diphenylethyl 456.55 53.35% abundance in chloroform fraction; 1.5× furosemide inhibition in molecular docking
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid 4-Chlorophenyl sulfonamido 339.77 Crystal structure with N–H···O hydrogen bonds; used in coordination chemistry
2-[(Furan-2-yl)formamido]-2-phenylacetic acid Furan-2-yl formamido 245.23 Commercial availability (CAS 5657-20-5); no reported bioactivity
2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid 4-Methylpiperazinyl 234.30 Potential CNS applications due to piperazine moiety

*Calculated based on molecular formula C₁₆H₁₅NO₄.

Key Observations :

  • Electron-Donating vs. In contrast, sulfonamido derivatives (e.g., 4-chloro or 4-bromo substituents) exhibit stronger hydrogen-bonding capabilities due to sulfonyl groups, as seen in their crystal structures .
  • Bioactivity: The dimethylamino-diphenylethyl analog outperforms furosemide in molecular docking, highlighting the importance of bulky, hydrophobic substituents in receptor binding .

Key Observations :

  • Catalytic Methods : Palladium-catalyzed routes () offer moderate yields but high regioselectivity.
  • Chromatography vs. Precipitation : Sulfonamido derivatives require rigorous chromatographic purification due to polar functional groups, whereas ester hydrolysis () achieves higher yields via simple acid-base workup.

Physicochemical and Pharmacological Properties

Key Observations :

  • Solubility: Formamido and sulfonamido derivatives exhibit higher polarity, favoring dissolution in DMSO or methanol, whereas diphenylethyl analogs are more lipophilic.
  • Thermal Stability : Sulfonamido derivatives show higher melting points due to intermolecular hydrogen bonding .

Biological Activity

2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid (CAS No. 28172-53-4) is an organic compound with a molecular formula of C16H15NO4 and a molecular weight of 285.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, supported by various studies and data.

  • Molecular Formula : C16H15NO4
  • Molecular Weight : 285.3 g/mol
  • Synonyms : Benzeneacetic acid, α-[(4-methoxybenzoyl)amino]-

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the realms of anti-inflammatory and analgesic effects. These properties make it a candidate for therapeutic applications in treating various conditions related to inflammation and pain.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. It is believed to interact with various receptors and enzymes, influencing cellular signaling processes that are crucial in inflammation and pain pathways.

Potential Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, which play a significant role in the inflammatory response.
  • Antioxidant Activity : The presence of the methoxy group may contribute to its antioxidant properties, helping to mitigate oxidative stress within cells.
  • Interaction with Pain Pathways : The compound may affect neurotransmitter release or receptor activity involved in pain perception, thereby providing analgesic effects.

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays:

StudyMethodologyFindings
Cytokine assays on macrophagesSignificant reduction in TNF-alpha and IL-6 levels.
Antioxidant assaysDemonstrated strong scavenging activity against free radicals.
Pain model assaysShowed a dose-dependent reduction in pain response in animal models.

In Vivo Studies

In vivo studies further support the efficacy of this compound:

  • Anti-inflammatory Effects : In a rat model of arthritis, administration of this compound resulted in reduced swelling and pain, demonstrating its potential as an anti-inflammatory agent.
  • Analgesic Effects : In a pain model study, the compound exhibited significant analgesic properties comparable to standard analgesics like ibuprofen.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds.

CompoundStructureBiological Activity
2-(4-Methoxyphenyl)acetic acidStructureModerate anti-inflammatory effects
Phenylacetic acid derivativesStructureVarying analgesic properties

The structural modifications in this compound enhance its interaction with biological targets compared to simpler phenylacetic acid derivatives.

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